molecular formula C18H26N2O4 B3158627 (S)-1-Boc-4-Cbz-2-Methylpiperazine CAS No. 859517-91-2

(S)-1-Boc-4-Cbz-2-Methylpiperazine

Cat. No.: B3158627
CAS No.: 859517-91-2
M. Wt: 334.4 g/mol
InChI Key: KEFLVDKHKWYORF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Boc-4-Cbz-2-Methylpiperazine is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-4-benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate is 334.18925731 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-1-Boc-4-Cbz-2-Methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-4-Cbz-2-Methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLVDKHKWYORF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662515
Record name 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859517-91-2
Record name 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Chimeric Antigen Receptor (CAR)-T Cell Therapy: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Chimeric Antigen Receptor (CAR)-T cell therapy, a revolutionary immunotherapeutic approach that reprograms a patient's own T cells to combat cancer.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles, manufacturing intricacies, mechanisms of action, and clinical considerations that define this transformative "living drug."[1]

Section 1: Foundational Principles & The Anatomy of a CAR

At its core, CAR-T cell therapy leverages the cytotoxic potential of T lymphocytes and redirects it with engineered specificity.[2] Unlike natural T Cell Receptor (TCR) recognition, which is dependent on peptide presentation by the Major Histocompatibility Complex (MHC), CARs recognize native surface antigens on target cells, bypassing a common mechanism of tumor immune evasion.[3][4]

The efficacy of a CAR-T cell is dictated by the sophisticated design of the synthetic CAR construct. This transmembrane protein is a modular marvel, meticulously assembled from several key domains.[4][5]

  • Antigen-Binding Domain (Ectodomain): This extracellular region is typically a single-chain variable fragment (scFv) derived from a monoclonal antibody.[4][6] It is composed of the variable heavy (VH) and light (VL) chains joined by a flexible linker, and it determines the CAR's specificity and binding affinity to the target tumor antigen.[4][5][6]

  • Hinge or Spacer Region: This flexible domain connects the scFv to the transmembrane domain, providing structural support and influencing the reach of the scFv to its target epitope.[4][5]

  • Transmembrane Domain: This hydrophobic alpha-helix anchors the CAR within the T cell's plasma membrane, ensuring its stability and proper expression.[4][7]

  • Intracellular Signaling Domain (Endodomain): This is the engine of T cell activation. First-generation CARs contained only the CD3-zeta (CD3ζ) chain, which contains immunoreceptor tyrosine-based activation motifs (ITAMs) sufficient to initiate a cytotoxic signal.[6][7][8] However, these cells exhibited poor persistence. Modern, second- and third-generation CARs incorporate one or two additional co-stimulatory domains, respectively.[8] The most common are derived from CD28 or 4-1BB (CD137).[8] These domains are critical for robust T cell proliferation, persistence, and cytokine production.[3][8]

CAR_Structure cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space scFv VH VL Single-Chain Variable Fragment (scFv) (Antigen Recognition) Hinge Hinge/Spacer scFv:s->Hinge:n TM Transmembrane Domain Hinge:s->TM:n CoStim Co-stimulatory Domain (e.g., CD28 or 4-1BB) TM:s->CoStim:n CD3z CD3-zeta (CD3ζ) (Primary Activation Signal) CoStim:s->CD3z:n caption Figure 1: Modular Structure of a Second-Generation CAR

Caption: Figure 1: Modular Structure of a Second-Generation CAR.

Causality in Co-stimulation: CD28 vs. 4-1BB

The choice of co-stimulatory domain is a critical decision in CAR design, profoundly influencing the therapeutic product's phenotype and function.

  • CD28: This domain typically promotes rapid T cell proliferation and a strong, immediate cytotoxic effector function.[9] Preclinical studies show CD28 signaling favors a glycolytic metabolism, supporting this effector phenotype.[10][11] However, this can sometimes lead to faster T cell exhaustion.

  • 4-1BB (CD137): In contrast, 4-1BB signaling is associated with enhanced T cell persistence and the development of a central memory phenotype.[9][12] This is supported by a metabolic profile that preserves mitochondrial fitness and relies more on oxidative phosphorylation.[10][11]

This distinction has clinical implications; for example, in large-cohort trials, higher rates of neurological toxicities have been observed with some CD28-costimulated CARs.[13] The decision between these domains represents a trade-off between rapid anti-tumor activity and long-term persistence.

Section 2: The Manufacturing Workflow: A Vein-to-Vein Journey

The production of autologous CAR-T cells is a complex, multi-step process that demands stringent quality control at every stage.[14] The entire "vein-to-vein" time, from cell collection to infusion, typically takes several weeks.[15][16]

Manufacturing_Workflow cluster_collection Step 1: Collection cluster_manufacturing Step 2-4: Manufacturing (GMP Facility) cluster_final Step 5-6: Final Product & Infusion start Patient leukapheresis Leukapheresis (Isolate PBMCs) start->leukapheresis Blood draw end Patient enrichment T Cell Enrichment & Activation (e.g., anti-CD3/CD28 beads) leukapheresis->enrichment transduction Genetic Modification (Transduction) (Introduce CAR gene via viral vector) enrichment->transduction expansion Ex Vivo Expansion (Culture with cytokines, e.g., IL-2) transduction->expansion qc Harvest & Quality Control Testing (Identity, Purity, Potency, Safety) expansion->qc cryo Cryopreservation & Shipment qc->cryo infusion CAR-T Cell Infusion cryo->infusion Thaw & prepare chemo Patient Lymphodepleting Chemotherapy chemo->infusion infusion->end caption Figure 2: The Autologous CAR-T Cell Manufacturing Workflow

Caption: Figure 2: The Autologous CAR-T Cell Manufacturing Workflow.

Step-by-Step Manufacturing Protocol
  • Leukapheresis: The process begins with leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs), which include T cells, from the patient.[17][18][19] The quality of this starting material can be impacted by prior chemotherapy, which may reduce T cell counts and expansion potential.[19]

  • T Cell Enrichment and Activation: In the manufacturing facility, T cells (specifically CD4+ and CD8+ subsets) are isolated from the apheresis product, often using immunomagnetic beads.[18] These T cells are then activated, a crucial step to make them receptive to genetic modification.[20] This is commonly achieved using beads coated with anti-CD3 and anti-CD28 antibodies, which mimic the first and second signals of natural T cell activation.[2][18]

  • Genetic Modification (Transduction): The gene encoding the CAR is introduced into the activated T cells.[17] The most common method utilizes viral vectors, primarily lentiviral or gamma-retroviral vectors, which can stably integrate the CAR transgene into the host cell's genome.[17][21][22]

    • Causality in Vector Choice: Lentiviral vectors are often preferred as they can transduce both dividing and non-dividing T cells, whereas gamma-retroviruses primarily act on already activated, proliferating cells.[21][23] This can lead to more efficient and stable transduction across a broader range of T cell subsets.[23]

  • Ex Vivo Expansion: The newly engineered CAR-T cells are cultured in bioreactors and expanded to a therapeutic dose, which can be billions of cells.[2][3] This expansion phase is supported by cytokines like Interleukin-2 (IL-2).[2]

  • Quality Control (QC) and Release Testing: Before the final product can be released, it must undergo a battery of QC tests to ensure patient safety and product efficacy.[14] These are critical for a self-validating system and include:

    • Identity: Confirming the product contains the correct T cell populations expressing the CAR construct.[24]

    • Purity: Ensuring the absence of contaminating cells and that the CD4:CD8 ratio is within specification.[14]

    • Potency: Measuring the biological activity of the CAR-T cells, often through in vitro cytotoxicity (killing) assays against target tumor cells and cytokine release assays.[25][26]

    • Safety/Sterility: Testing for microbial contaminants like bacteria and mycoplasma, as well as endotoxins.[24][27]

  • Cryopreservation and Infusion: The final CAR-T cell product is cryopreserved for stability and shipped back to the clinical site.[19][20] Prior to infusion, the patient typically undergoes lymphodepleting chemotherapy (e.g., with fludarabine and cyclophosphamide) to create a more favorable environment for the incoming CAR-T cells to expand and persist.[17][19] The cryopreserved cells are then thawed and infused back into the patient.[19]

Section 3: Mechanism of Action & Clinical Management

Once infused, CAR-T cells circulate throughout the body. Upon encountering a tumor cell expressing the target antigen, the CAR's scFv domain binds to it, triggering a cascade of intracellular signaling.[3]

Signaling_Pathway cluster_tumor Tumor Cell cluster_cart CAR-T Cell cluster_response Effector Response Antigen Target Antigen (e.g., CD19) CAR scFv CD28/4-1BB CD3ζ Antigen->CAR:scfv Binding Lck Lck CAR:cd3z->Lck ITAM Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates PI3K PI3K/Akt Pathway ZAP70->PI3K Activates Downstream Pathways NFkB NF-κB Pathway ZAP70->NFkB Activates Downstream Pathways Cytotoxicity Cytotoxicity (Perforin/Granzyme) ZAP70->Cytotoxicity Proliferation Proliferation & Persistence PI3K->Proliferation Cytokines Cytokine Release (IFN-γ, IL-2) NFkB->Cytokines caption Figure 3: Simplified CAR-T Cell Activation and Signaling Cascade

Sources

Technical Guide: Physicochemical Properties & Applications of (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Boc-4-Cbz-2-Methylpiperazine is a high-value chiral heterocyclic scaffold used primarily in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural core—a piperazine ring with a defined stereocenter at the C2 position—rigidifies the molecular backbone, enhancing metabolic stability and receptor selectivity compared to acyclic amines.

The molecule’s critical utility lies in its orthogonal protection strategy . The presence of the acid-labile tert-butyloxycarbonyl (Boc) group at N1 and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group at N4 allows researchers to selectively functionalize either nitrogen atom independently. This guide details the physicochemical profile, stability parameters, and validated deprotection protocols required to utilize this scaffold in high-fidelity medicinal chemistry.

Molecular Identity & Structural Analysis[1][2]

The regiochemistry of this molecule is the most frequent source of experimental error. In 2-methylpiperazine derivatives, the nitrogen atoms are non-equivalent due to the steric influence of the C2-methyl group.

  • N1 Position: Sterically hindered by the adjacent C2-methyl group.

  • N4 Position: Sterically accessible (distal to the methyl group).

Target Molecule: (S)-1-Boc-4-Cbz-2-Methylpiperazine

  • Systematic Name: 1-tert-butyl 4-benzyl (S)-2-methylpiperazine-1,4-dicarboxylate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 334.41 g/mol

  • Chiral Center: (S)-configuration at C2.

Structural Diagram (DOT)

The following diagram illustrates the steric environment and orthogonal protecting groups.

G Molecule (S)-1-Boc-4-Cbz-2-Methylpiperazine (Central Scaffold) N1_Boc N1-Boc Group (Acid Labile) Sterically Hindered Molecule->N1_Boc N4_Cbz N4-Cbz Group (H2/Pd Labile) Sterically Accessible Molecule->N4_Cbz C2_Me C2-Methyl (S) (Stereocenter) Molecule->C2_Me

Figure 1: Structural decomposition highlighting the orthogonal protecting groups and the steric influence of the C2-methyl group.

Physicochemical Profile

The dual-protected nature of this intermediate renders it significantly more lipophilic than its parent piperazine.

PropertyValue / DescriptionContext for Development
Physical State Viscous oil or low-melting solidTends to solidify upon prolonged storage at -20°C.
Boiling Point > 400°C (Predicted)Decomposes before boiling; purification via distillation is not recommended.
Solubility High: DCM, EtOAc, MeOH, THFLow: Water, HexanesPurify using normal phase chromatography (Hex/EtOAc).
LogP (Calc) ~2.8 - 3.2Highly lipophilic; easy to extract into organic layers during workup.
pKa (Conj. Acid) N/A (Carbamates)Both nitrogens are non-basic due to carbamate protection.
Chiral Purity > 98% ee requiredMonitor via Chiral HPLC (e.g., Chiralpak AD-H column).

Expert Insight: Due to the presence of two carbamate rotamers, NMR spectra of this compound (particularly in CDCl


) often appear broadened or doubled at room temperature. This is a physical property of the bond rotation, not an impurity. Heating the NMR sample to 50°C often coalesces the peaks.

Chemical Stability & Reactivity (The Core)

The value of this scaffold is its orthogonality . You can remove one protecting group without affecting the other, allowing for sequential elongation of the piperazine ring.

Orthogonal Deprotection Logic
  • Route A (N1 Deprotection): Removal of Boc using acidic conditions (TFA or HCl). The Cbz group remains stable.

  • Route B (N4 Deprotection): Removal of Cbz using Hydrogenolysis (H

    
    /Pd-C) or HBr/AcOH. The Boc group remains stable (under neutral H
    
    
    
    conditions).
Reactivity Workflow Diagram

Deprotection Start (S)-1-Boc-4-Cbz-2-Me-Piperazine Acid Acidic Conditions (TFA/DCM or 4M HCl) Start->Acid Selective Boc Removal H2 Hydrogenolysis (H2, Pd/C, MeOH) Start->H2 Selective Cbz Removal Prod_A Product A: (S)-4-Cbz-2-Methylpiperazine (Free N1 Amine) Acid->Prod_A Yields Secondary Amine at N1 Prod_B Product B: (S)-1-Boc-2-Methylpiperazine (Free N4 Amine) H2->Prod_B Yields Secondary Amine at N4

Figure 2: Orthogonal deprotection pathways allowing selective functionalization of N1 or N4.

Experimental Protocols

These protocols are designed to be self-validating. Always perform a small-scale pilot before committing the bulk material.

Protocol A: Selective Removal of N1-Boc (Acidolysis)

Objective: Isolate (S)-4-Cbz-2-methylpiperazine.

  • Dissolution: Dissolve 1.0 eq of (S)-1-Boc-4-Cbz-2-methylpiperazine in DCM (concentration ~0.1 M).

  • Acid Addition: Cool to 0°C. Add TFA dropwise (Final ratio 1:4 TFA:DCM).

    • Why? Cooling prevents uncontrolled exotherms and potential degradation of the Cbz group by harsh localized acidity.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: Monitor via TLC (stain with Ninhydrin; free amine will turn faint purple/red).

  • Workup (Critical): Concentrate to remove excess TFA. Redissolve in EtOAc and wash with saturated NaHCO

    
     until pH is basic (pH 8-9).
    
    • Note: If you do not neutralize, the amine will remain as a TFA salt, which may affect subsequent coupling reactions.

Protocol B: Selective Removal of N4-Cbz (Hydrogenolysis)

Objective: Isolate (S)-1-Boc-2-methylpiperazine.

  • Preparation: Dissolve 1.0 eq of substrate in MeOH or EtOH. Flush vessel with Nitrogen.

  • Catalyst: Add 10 wt% Pd/C (wet support is safer).

  • Hydrogenation: Stir under H

    
     balloon (1 atm) for 2–4 hours.
    
    • Expert Tip: If the reaction is sluggish, add a catalytic amount of acetic acid, but be cautious as this can sometimes compromise the Boc group if left too long.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Do not let the Pd/C dry out on the filter paper; it is pyrophoric. Keep wet with solvent.

Quality Control & Characterization

To ensure the integrity of the (S)-enantiomer and the regiochemistry, the following QC parameters are recommended.

NMR Validation Points
  • 1H NMR (CDCl

    
    ):  Look for the diagnostic tert-butyl singlet at ~1.45 ppm (9H) and the benzylic protons (CH
    
    
    
    ) at ~5.15 ppm (2H).
  • Regiochemistry Check: The C2-methyl doublet usually appears around 1.0–1.2 ppm. If the methyl group shifts significantly downfield, it suggests the Boc group might be missing or migrated (though migration is rare in carbamates).

HPLC Method (Chiral)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption) and 254 nm (Benzyl absorption).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Cbz stability conditions).

  • Jacobsen, E. N., et al. (2000). Comprehensive Asymmetric Catalysis. Springer. (Context on chiral piperazine synthesis).

  • ChemicalBook. (2025).[1] (S)-1-N-Boc-2-methylpiperazine Properties and Synthesis. (Source for mono-protected precursor data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15087784, tert-Butyl (2S)-2-methylpiperazine-1-carboxylate. (Validation of CAS and structural identifiers).

Sources

Commercial availability and suppliers of (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It moves beyond simple catalog listings to address the strategic sourcing, synthesis, and validation of (S)-1-Boc-4-Cbz-2-Methylpiperazine .

Executive Summary

(S)-1-Boc-4-Cbz-2-Methylpiperazine (CAS: 859517-91-2 ) is a critical orthogonal protecting group strategy building block used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR modulators.[1] Its dual-protection scheme (acid-labile Boc vs. hydrogenolysis-labile Cbz) allows for precise, sequential functionalization of the piperazine ring, a "privileged scaffold" in drug discovery.

This guide addresses the commercial scarcity of this specific regioisomer, provides a validated backup synthesis route, and outlines rigorous quality control protocols to ensure stereochemical integrity.

Chemical Profile & Technical Specifications[2][3]

Before sourcing, it is imperative to verify the specific regioisomer required. The nomenclature can be ambiguous depending on the IUPAC priority rules used by different suppliers.

FeatureSpecification
Common Name (S)-1-Boc-4-Cbz-2-Methylpiperazine
Systematic Name 1-tert-butyl 4-benzyl (S)-2-methylpiperazine-1,4-dicarboxylate
CAS Number 859517-91-2
Molecular Formula C₁₈H₂₆N₂O₄
Molecular Weight 334.41 g/mol
Stereochemistry (S)-enantiomer (Methyl group at C2)
Key Property Orthogonal protection: N1 (Boc) and N4 (Cbz)

Critical Structural Note: The target molecule has the Boc group on N1 (adjacent to the methyl group) and the Cbz group on N4 (unhindered). This is distinct from its isomer, 1-Cbz-4-Boc-2-methylpiperazine, which has reversed protecting groups. Confusion between these two leads to failed coupling reactions due to steric hindrance differences.

Commercial Availability & Supply Chain[2]

Direct commercial availability of the fully protected (S)-1-Boc-4-Cbz-2-Methylpiperazine is limited compared to its mono-protected precursors. It is typically classified as a "Make-to-Order" or "Tier 2" building block.

Primary Suppliers (Verified Sources)

Based on current database aggregations, the following suppliers list this specific CAS (859517-91-2):

  • Boc Sciences (Global) - Often holds stock of chiral piperazines.

  • Accela ChemBio (Shanghai/San Diego) - Strong capability in custom piperazine synthesis.

  • Dayang Chem (Hangzhou) - Bulk intermediate supplier.

  • Specialty Catalogs: eMolecules and SciFinder often list this under "boutique" synthesis houses rather than major catalogs like Sigma-Aldrich (which typically stock the mono-protected precursors).

Sourcing Strategy Diagram

Use the following decision matrix to determine whether to buy or synthesize.

SourcingStrategy Start Need (S)-1-Boc-4-Cbz-2-Me-Pip CheckStock Check Tier 1 Suppliers (BocSci, Accela) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time < 1 week) InStock->Buy Yes CheckPrecursors Check Precursor Stock ((S)-2-Methylpiperazine) InStock->CheckPrecursors No Synthesize In-House Synthesis (2 Steps, 48 Hours) CheckPrecursors->Synthesize Precursor Available CustomOrder Custom Synthesis (Lead Time 4-6 weeks) CheckPrecursors->CustomOrder Precursor Unavailable caption Figure 1: Strategic Sourcing Decision Matrix for Chiral Piperazines

Strategic Synthesis (The "Self-Validating" Protocol)

If the specific CAS 859517-91-2 is out of stock, it can be synthesized rapidly from the inexpensive parent diamine (S)-2-methylpiperazine .

Why this route? The N4 nitrogen in 2-methylpiperazine is sterically unhindered compared to the N1 nitrogen (which is adjacent to the methyl group). Therefore, electrophiles prefer N4. This natural reactivity aligns perfectly with the target structure (N4-Cbz, N1-Boc).

Validated Synthesis Workflow
  • Step 1: Selective Cbz Protection (N4)

    • Reagents: (S)-2-Methylpiperazine, Benzyl chloroformate (Cbz-Cl), TEA/DCM, 0°C.

    • Mechanism: Kinetic control favors the unhindered N4 position.

    • Intermediate: (S)-4-Cbz-2-methylpiperazine (CAS: 150269-83-3).

    • Validation: 1H NMR should show distinct benzylic protons and a shift in the N4-adjacent ring protons.

  • Step 2: Boc Protection (N1)

    • Reagents: Intermediate from Step 1, Di-tert-butyl dicarbonate (Boc2O), TEA/DCM, RT.

    • Mechanism: With N4 blocked, the hindered N1 reacts with the strong electrophile Boc2O.

    • Product: (S)-1-Boc-4-Cbz-2-Methylpiperazine.[1][][3][4]

SynthesisPathway SM (S)-2-Methylpiperazine (Cheap, Available) Step1 Step 1: Cbz-Cl, 0°C (Kinetic Selectivity for N4) SM->Step1 Inter Intermediate: (S)-4-Cbz-2-Methylpiperazine Step1->Inter Step2 Step 2: Boc2O, RT (Forces N1 Protection) Inter->Step2 Product Target: (S)-1-Boc-4-Cbz-2-Methylpiperazine Step2->Product caption Figure 2: Regioselective Synthesis Pathway exploiting steric hindrance at N1.

Quality Control & Validation (E-E-A-T)

Ensuring the identity and purity of chiral building blocks is non-negotiable. The following protocols serve as a self-validating system.

A. Regioisomer Confirmation (NMR)

Distinguishing between the target (1-Boc-4-Cbz) and its isomer (1-Cbz-4-Boc) is difficult by MS alone.

  • Protocol: Run a NOESY or HMBC experiment.

  • Target Signal: Look for cross-peaks between the Boc-tert-butyl protons (~1.4 ppm) and the C2-Methine proton or the C2-Methyl group .

  • Interpretation: Strong NOE between Boc and C2-Methyl confirms the Boc group is on N1 (the target). If the NOE is between Cbz-phenyl/benzylic and C2-Methyl, you have the wrong isomer.

B. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

  • Acceptance Criteria: ee > 98%.

  • Note: Commercial (S)-2-methylpiperazine usually has high optical purity, but racemization can occur if the protection steps involve excessive heat or strong bases.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Conforms to structure; NOE confirms N1-Boc.
Purity HPLC (UV 210/254 nm)> 97% Area
Chirality Chiral HPLC> 98% ee (S-isomer)
Residual Solvent GC-HS< 5000 ppm (DCM/EtOAc)

References

  • Boc Sciences. (S)-1-Boc-4-Cbz-2-methylpiperazine Product Page. Retrieved from (Verified CAS 859517-91-2).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (S)-2-Methylpiperazine. Retrieved from .

  • GuideChem. Suppliers and Synthesis of Piperazine Derivatives. Retrieved from .

  • Organic Chemistry Portal. Protective Groups: Amine Protection. Retrieved from .

  • Santa Cruz Biotechnology. Piperazine Building Blocks. Retrieved from .

Sources

Methodological & Application

Application Note: (S)-1-Boc-4-Cbz-2-Methylpiperazine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (S)-1-Boc-4-Cbz-2-methylpiperazine (CAS: 169447-70-5) in medicinal chemistry. As an orthogonally protected diamine, this building block offers precise regiochemical control, allowing researchers to independently functionalize the N1 and N4 positions. Furthermore, the (S)-2-methyl group introduces critical three-dimensionality (


 character) and metabolic stability via the "Magic Methyl" effect, a phenomenon where a single methyl group can boost potency by orders of magnitude through conformational pre-organization and desolvation penalties.

Technical Specifications & Structural Advantage

Physicochemical Profile
PropertySpecificationRelevance
Formula

Core scaffold for fragment-based design.
MW 334.41 g/mol Ideal for maintaining low MW in early discovery.
Chirality (S)-EnantiomerMatches biological targets; prevents metabolic racemization common in linear amines.
Protection N1: Boc (Acid Labile) N4: Cbz (Hydrogenolysis Labile)Orthogonality: Allows sequential, selective reaction at either nitrogen without affecting the other.
The "Magic Methyl" Structural Logic

The C2-methyl group is not merely a substituent; it is a conformational lock.

  • Conformational Bias: The equatorial preference of the methyl group forces the piperazine ring into a specific chair conformation, reducing the entropic cost of binding to a protein target.

  • Metabolic Shielding: The steric bulk of the methyl group hinders cytochrome P450 oxidation at the adjacent carbon atoms, prolonging half-life (

    
    ).
    

Strategic Workflow: Orthogonal Functionalization

The power of this building block lies in the ability to choose which nitrogen to functionalize first. The decision tree below visualizes the divergent synthetic pathways.

OrthogonalStrategy Start (S)-1-Boc-4-Cbz-2-Methylpiperazine (Starting Material) RouteA ROUTE A: Distal Functionalization (Targeting N4) Start->RouteA Preferred for Long Chains RouteB ROUTE B: Proximal Functionalization (Targeting N1) Start->RouteB Preferred for Core Scaffolds StepA1 Step 1: Cbz Removal (Pd/C, H2 or HBr/AcOH) RouteA->StepA1 InterA Intermediate: (S)-1-Boc-2-methylpiperazine StepA1->InterA StepA2 Step 2: N4 Functionalization (Reductive Amination / SNAr) InterA->StepA2 StepA3 Step 3: Boc Removal (TFA or HCl) StepA2->StepA3 FinalA Final Scaffold A: N1-Free-N4-Substituted StepA3->FinalA StepB1 Step 1: Boc Removal (Selective Acidolysis) RouteB->StepB1 InterB Intermediate: (S)-4-Cbz-2-methylpiperazine StepB1->InterB StepB2 Step 2: N1 Functionalization (Amide Coupling / Urea Formation) InterB->StepB2 StepB3 Step 3: Cbz Removal (Hydrogenolysis) StepB2->StepB3 FinalB Final Scaffold B: N1-Substituted-N4-Free StepB3->FinalB

Figure 1: Decision matrix for orthogonal deprotection. Route A is most common for extending side chains, while Route B is used when the piperazine core is attached directly to a central aromatic scaffold.

Detailed Experimental Protocols

Protocol A: Selective N4-Functionalization (The "Distal" Route)

Objective: Remove Cbz group and attach a benzyl or alkyl group via reductive amination, preserving the N1-Boc protection.

Step 1: Cbz Deprotection (Hydrogenolysis)

Rationale: Hydrogenolysis is preferred over HBr/AcOH to ensure the Boc group remains strictly intact (Boc is acid-sensitive).

  • Setup: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (0.1 equiv by mass). Safety: Add catalyst under inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Reaction: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours.
    
  • Validation (In-Process Control):

    • TLC: Monitor disappearance of UV-active starting material (Cbz is UV active; product is less so). Stain with Ninhydrin (product secondary amine turns faint pink/orange).

    • NMR: Check for loss of aromatic protons (7.30–7.40 ppm).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate in vacuo.

    • Result: (S)-1-Boc-2-methylpiperazine (Colorless oil/solid).

Step 2: Reductive Amination at N4

Rationale: N4 is less sterically hindered than N1, making it highly reactive for reductive amination.

  • Reagents: Suspend (S)-1-Boc-2-methylpiperazine (1.0 equiv) and Target Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Activation: Stir for 30 mins to form the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).
    
    • Expert Tip: Do not use

      
       (too strong, reduces aldehyde) or 
      
      
      
      (toxic, requires pH control).
      
      
      is self-buffering and selective for imines.
  • Quench: After 4–12 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[1][2][3]
    
Protocol B: Selective N1-Functionalization (The "Proximal" Route)

Objective: Remove Boc group selectively in the presence of Cbz.

Challenge: Standard TFA deprotection is effective but generates a salt. The N1 position is sterically hindered by the C2-methyl; subsequent couplings require highly active electrophiles.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Condition: Stir at

    
     to RT.
    
    • Critical Control: Do not heat. High heat can degrade the Cbz carbamate, although it is generally acid-stable at RT.

  • Validation:

    • LCMS: Confirm mass shift

      
       (loss of Boc).
      
    • Gas Evolution: Cessation of isobutylene bubbling indicates completion.

  • Free Basing (Crucial Step):

    • The product is a salt (TFA or HCl). Before reacting with an electrophile (e.g., acid chloride), you must free-base.[4]

    • Method: Dissolve salt in DCM, wash with saturated

      
      . The Cbz group survives this mild base.
      

Quality Control & Stereochemical Integrity

When working with chiral building blocks, verifying that the stereocenter has not racemized is non-negotiable.

Chiral HPLC Method (Generic Start Point)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) or 254 nm (if Cbz/aromatics present).

  • Expectation: The (S)-enantiomer should elute as a single sharp peak. If a minor peak appears (typically <1%), it indicates racemization, likely from harsh basic conditions during previous steps.

References

  • Schönherr, H., & Cernak, T. (2013).[5] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[6][7] Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]

  • Barreiro, E. J., et al. (2011).[5] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]

  • Vinayagam, V., et al. (2024).[8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.[8] [Link][8]

Sources

Application Notes & Protocols: Strategic Synthesis of Chiral Pharmaceutical Intermediates Using (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its prevalence is due to a combination of factors: the two nitrogen atoms provide handles for modulating physicochemical properties like solubility and basicity, and its chair-like conformation can effectively orient substituents to interact with biological targets.[3][4] When chirality is introduced, as in C-substituted piperazines, it allows for the development of stereospecific interactions, a critical requirement for modern therapeutics.[2][5][6]

(S)-1-Boc-4-Cbz-2-methylpiperazine has emerged as a powerhouse building block for the synthesis of these valuable chiral intermediates.[7] Its utility stems from the presence of two distinct, orthogonally protected nitrogen atoms. The tert-butyloxycarbonyl (Boc) group at the N1 position and the benzyloxycarbonyl (Cbz) group at the N4 position can be selectively removed under different conditions, enabling chemists to precisely control the sequence of bond-forming reactions at either nitrogen. This guide provides a detailed exploration of the strategic deprotection and subsequent functionalization of this versatile intermediate, complete with field-proven protocols for researchers in drug development.

Core Principle: The Orthogonal Protection Strategy

The power of (S)-1-Boc-4-Cbz-2-methylpiperazine lies in its orthogonal protecting groups. "Orthogonal" means that one group can be removed in the presence of the other without cross-reactivity. This allows for a stepwise and controlled functionalization of the piperazine scaffold.

  • N1-Boc Group: This group is labile under acidic conditions. It is readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the secondary amine at the N1 position.[8][9]

  • N4-Cbz Group: This group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst).[10][11] This process reduces the benzyl ester to toluene and carbamic acid, which decarboxylates to yield the free N4 amine.

This differential reactivity is the cornerstone of its application in multi-step syntheses.

G A (S)-1-Boc-4-Cbz-2-methylpiperazine (Starting Material) B (S)-4-Cbz-2-methylpiperazine (N1 Deprotected) A->B  Acidic Conditions  (e.g., TFA/DCM) C (S)-1-Boc-2-methylpiperazine (N4 Deprotected) A->C  Catalytic Hydrogenolysis  (e.g., H₂, Pd/C) D N1-Functionalized Intermediate B->D  N1-Alkylation,  Acylation, etc. E N4-Functionalized Intermediate C->E  N4-Alkylation,  Acylation, etc.

Caption: Orthogonal deprotection workflow for (S)-1-Boc-4-Cbz-2-methylpiperazine.

Application I: Synthesis of N4-Substituted Pharmaceutical Intermediates

This pathway is employed when the synthetic strategy requires initial functionalization at the N4 position. The workflow involves the selective removal of the Cbz group, followed by the introduction of a desired substituent at the newly liberated secondary amine.

Protocol 1: Selective N4-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard and highly effective method for Cbz group removal.

Rationale: Catalytic hydrogenolysis is a mild and high-yielding method for deprotecting Cbz-amines.[12] The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl carbamate by molecular hydrogen. The reaction is clean, with byproducts being toluene and carbon dioxide, which are easily removed.

Experimental Protocol:

ReagentMol. Wt.Equiv.Moles (mmol)Amount Required
(S)-1-Boc-4-Cbz-2-methylpiperazine334.411.010.03.34 g
10% Palladium on Carbon (50% wet)N/A0.1N/A~334 mg
Methanol (MeOH)32.04N/AN/A100 mL
Hydrogen (H₂)2.02ExcessN/A1 atm (balloon)

Step-by-Step Procedure:

  • Vessel Preparation: To a 250 mL round-bottom flask, add (S)-1-Boc-4-Cbz-2-methylpiperazine (3.34 g, 10.0 mmol).

  • Dissolution: Add methanol (100 mL) and stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 334 mg) to the solution.

    • Scientist's Note: Pd/C is flammable, especially when dry. Handle it carefully, preferably in an inert atmosphere or by adding it quickly to the solvent.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask.

  • Inert Atmosphere: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

    • Scientist's Note: Do not allow the Celite pad with the catalyst to dry completely, as it can be pyrophoric. Quench it with water after use.

  • Concentration: Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-2-methylpiperazine as a clear oil or solid. The product is often of sufficient purity for the next step.

Workflow for N4-Functionalization

G A (S)-1-Boc-4-Cbz-2-methylpiperazine B Protocol 1: Selective Cbz Deprotection (H₂, Pd/C) A->B C (S)-1-Boc-2-methylpiperazine B->C D N4-Alkylation or Acylation (R-X, Base) C->D E Final N4-Substituted Intermediate D->E

Caption: Workflow for synthesizing N4-substituted piperazine intermediates.

Application II: Synthesis of N1-Substituted Pharmaceutical Intermediates

This approach is chosen when modification is desired at the N1 position. It involves the acid-mediated removal of the Boc group, followed by functionalization of the N1 amine.

Protocol 2: Selective N1-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol uses a standard and robust method for removing the Boc protecting group.[8]

Rationale: The Boc group is designed to be stable to a wide range of conditions but cleaves readily in the presence of strong acid. TFA is effective because it protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine. The reaction is typically performed at 0°C to control the exothermic reaction and prevent potential side reactions.

Experimental Protocol:

ReagentMol. Wt.Equiv.Moles (mmol)Amount Required
(S)-1-Boc-4-Cbz-2-methylpiperazine334.411.010.03.34 g
Dichloromethane (DCM), anhydrous84.93N/AN/A50 mL
Trifluoroacetic Acid (TFA)114.0210.0100.07.4 mL (11.4 g)
Saturated aq. NaHCO₃ solutionN/AN/AN/AAs needed (~100 mL)

Step-by-Step Procedure:

  • Setup: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (3.34 g, 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add TFA (7.4 mL, 100.0 mmol) to the stirred solution.

    • Scientist's Note: The addition can be exothermic. A slow, dropwise addition is crucial to maintain temperature control.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Workup - Neutralization: Cool the residue in an ice bath. Carefully and slowly add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Caution: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-4-Cbz-2-methylpiperazine.

Workflow for N1-Functionalization

G A (S)-1-Boc-4-Cbz-2-methylpiperazine B Protocol 2: Selective Boc Deprotection (TFA/DCM) A->B C (S)-4-Cbz-2-methylpiperazine B->C D N1-Reductive Amination, etc. (RCHO, NaBH(OAc)₃) C->D E Final N1-Substituted Intermediate D->E

Caption: Workflow for synthesizing N1-substituted piperazine intermediates.

Conclusion

(S)-1-Boc-4-Cbz-2-methylpiperazine is a quintessential example of a modern chiral building block designed for efficiency and control in complex organic synthesis.[][] Its orthogonally protected nitrogens provide a reliable and predictable platform for the sequential introduction of various functionalities. The protocols detailed herein offer robust and scalable methods for the selective deprotection and subsequent derivatization of this scaffold, enabling drug discovery professionals to rapidly access a diverse range of novel chiral piperazine intermediates for the development of next-generation therapeutics.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016).
  • van der Heijden, L. A. M., van der Pijl, F., El-Hajjaji, F. Z., Rutjes, F. P. J. T., & van Delft, F. L. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
  • N-Boc Deprotection of Piperazine Deriv
  • (S)-1-N-Boc-2-methylpiperazine synthesis. (n.d.). ChemicalBook.
  • (S)
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
  • How to Prepare (S)-4-N-Boc-2-methylpiperazine? (n.d.). Guidechem.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. (n.d.). Benchchem.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
  • 1-Cbz-4-Boc-2-(S)-methylpiperazine. (n.d.). Santa Cruz Biotechnology.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PMC.
  • API Synthesis Intermediates & Raw M
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025).

Sources

Navigating the Orthogonal Landscape: A Guide to Deprotection Strategies for (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and fine chemical synthesis, the precise manipulation of functional groups is paramount. Piperazine scaffolds, in particular, are privileged structures in medicinal chemistry, and their selective functionalization often relies on the strategic use of protecting groups. This guide provides an in-depth exploration of deprotection strategies for (S)-1-Boc-4-Cbz-2-methylpiperazine, a versatile building block in drug discovery. We will delve into the chemical principles underpinning selective and simultaneous removal of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The orthogonality of the Boc and Cbz protecting groups is a cornerstone of modern organic synthesis, allowing for the sequential deprotection and functionalization of different nitrogen atoms within the same molecule.[1][2] The Boc group is characteristically labile to acidic conditions, while the Cbz group is susceptible to cleavage by catalytic hydrogenolysis.[3][4] This differential reactivity forms the basis for the selective deprotection strategies detailed herein.

Strategic Decision-Making in Deprotection

The choice of deprotection strategy is dictated by the desired synthetic outcome. The following workflow illustrates the decision-making process for the selective or simultaneous removal of the Boc and Cbz groups from (S)-1-Boc-4-Cbz-2-methylpiperazine.

Deprotection_Strategy start Start: (S)-1-Boc-4-Cbz-2-Methylpiperazine decision Desired Outcome? start->decision select_boc Selective N1-Deprotection (Removal of Boc) decision->select_boc  Functionalize N1 select_cbz Selective N4-Deprotection (Removal of Cbz) decision->select_cbz  Functionalize N4 simultaneous Simultaneous Deprotection (Removal of Boc & Cbz) decision->simultaneous  Unprotected Piperazine product_boc Product: (S)-4-Cbz-2-Methylpiperazine select_boc->product_boc product_cbz Product: (S)-1-Boc-2-Methylpiperazine select_cbz->product_cbz product_both Product: (S)-2-Methylpiperazine simultaneous->product_both Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA A Protonation of Carbonyl B Formation of t-butyl cation and carbamic acid A->B C Decarboxylation B->C D Formation of Amine Salt C->D

Caption: Mechanism of TFA-mediated Boc deprotection. [5]

Comparative Analysis of Acidic Conditions for Boc Deprotection
ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
TFA CH₂Cl₂0 to RT1 - 3 h>95Volatile byproducts, easy workup. [6]
HCl (4M in Dioxane) Dioxane/MeOHRT2 - 6 h>90Product precipitates as HCl salt, easy isolation. [7]
Amberlyst 15 MeOHRT to 4012 - 24 h>85Solid-supported acid, simplifies purification. [8]
Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • (S)-1-Boc-4-Cbz-2-methylpiperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 equiv) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (S)-4-Cbz-2-methylpiperazine.

  • Purify the crude product by column chromatography on silica gel if necessary.

II. Selective N4-Deprotection: Cleavage of the Cbz Group

The Cbz group is classically removed by catalytic hydrogenolysis. [9]This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. [10]This method is valued for its mild conditions and clean byproducts. [4]

Mechanistic Rationale

Cbz_Deprotection_Mechanism cluster_1 Cbz Deprotection via Hydrogenolysis A Adsorption to Catalyst Surface B Reductive Cleavage of Benzylic C-O Bond A->B C Formation of Carbamic Acid and Toluene B->C D Decarboxylation to Amine C->D

Sources

Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Orthogonally Protected Piperazines

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and ability to engage in crucial biological interactions.[1] Its presence in numerous FDA-approved drugs, such as the anticancer agent Imatinib and the antipsychotic Aripiprazole, highlights its importance.[1] The strategic functionalization of the two nitrogen atoms on the piperazine ring is critical for tuning a compound's structure-activity relationship (SAR), solubility, and pharmacokinetic profile.

(S)-1-Boc-4-Cbz-2-methylpiperazine is a highly valuable chiral building block designed for sequential and selective functionalization. It features two distinct, orthogonally protected nitrogen atoms: the N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions, while the N4 nitrogen is protected by a carboxybenzyl (Cbz) group, which is typically removed via catalytic hydrogenolysis. This orthogonal protection scheme provides researchers with precise control over the synthetic route, allowing for the selective elaboration at either nitrogen position without disturbing the other.

This guide provides an in-depth exploration of the coupling strategies for (S)-1-Boc-4-Cbz-2-methylpiperazine, detailing the underlying chemical principles and offering robust, field-proven protocols for its application in drug discovery and development.

Core Principle: Orthogonal Deprotection Strategy

The primary utility of (S)-1-Boc-4-Cbz-2-methylpiperazine lies in the ability to selectively remove one protecting group in the presence of the other.[1] This choice dictates the entire synthetic pathway.

  • Pathway A: N1 Functionalization. Achieved by the selective deprotection of the Cbz group, freeing the N4 nitrogen for subsequent coupling reactions. The Boc group at N1 remains intact.

  • Pathway B: N4 Functionalization. Achieved by the selective deprotection of the Boc group, making the N1 nitrogen available for coupling while the Cbz group at N4 is preserved.

The choice between these pathways is determined by the desired final structure of the target molecule.

G cluster_start Starting Material cluster_path_a Pathway A: N4-Amine Reactivity cluster_path_b Pathway B: N1-Amine Reactivity Start (S)-1-Boc-4-Cbz-2-Methylpiperazine A1 Selective Cbz Deprotection (e.g., H₂, Pd/C) Start->A1 Hydrogenolysis B1 Selective Boc Deprotection (e.g., TFA, HCl in Dioxane) Start->B1 Acidolysis A2 (S)-1-Boc-2-Methylpiperazine (Free N4-Amine) A1->A2 A3 Coupling Reaction (Amide, Buchwald-Hartwig, etc.) A2->A3 A4 N4-Functionalized Product A3->A4 B2 (S)-4-Cbz-2-Methylpiperazine (Free N1-Amine) B1->B2 B3 Coupling Reaction (Amide, Reductive Amination, etc.) B2->B3 B4 N1-Functionalized Product B3->B4 G cluster_workflow Buchwald-Hartwig Amination Workflow A Prepare Reactants: - Deprotected Piperazine (Amine) - Aryl Halide/Triflate (Ar-X) - Pd Catalyst & Ligand - Base (e.g., NaOtBu) B Assemble Reaction Under Inert Atmosphere (e.g., in a glovebox) A->B C Add Anhydrous Solvent (Toluene or Dioxane) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool to RT & Quench (e.g., with water or NH₄Cl) E->F G Aqueous Work-up & Extraction F->G H Purify Product (Column Chromatography) G->H

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-1-Boc-4-Cbz-2-Methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Scaffold Functionalization Ticket ID: #PZ-2MP-OPT-04 Subject: Optimization of (S)-1-Boc-4-Cbz-2-Methylpiperazine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Paradox

You are attempting to synthesize (S)-1-Boc-4-Cbz-2-methylpiperazine . The core challenge here is regioselectivity . The (S)-2-methylpiperazine scaffold contains two secondary amines with distinct steric environments:

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

  • N4 (Distal): Sterically unhindered and kinetically more nucleophilic.

The Critical Rule: To obtain the 1-Boc-4-Cbz substitution pattern, you must exploit the natural kinetic preference of N4 for the first electrophile.

  • If you add Boc₂O first: You will get predominantly 4-Boc-2-methylpiperazine (Wrong Target).

  • If you add Cbz-Cl first: You will get 4-Cbz-2-methylpiperazine (Correct Intermediate).

This guide structures your workflow to leverage this steric differentiation.

Part 1: The Optimized Protocol (The "Golden Path")

This protocol is designed for high optical purity (>99% ee) and regioselectivity.

Step 1: Selective N4-Benzyloxycarbonylation

Objective: Cap the unhindered N4 position while leaving N1 free.

Reagents:

  • (S)-2-Methylpiperazine (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (0.95 - 1.0 equiv) — Do not use excess.

  • Base: NaHCO₃ (2.5 equiv) or TEA (Triethylamine)

  • Solvent: DCM/Water (1:1 biphasic) or THF/Water.

Procedure:

  • Dissolve (S)-2-methylpiperazine and NaHCO₃ in water/DCM (1:1). Cool to 0°C .[1]

  • Critical Step: Add Cbz-Cl dropwise over 60 minutes. Rapid addition causes bis-protection.

  • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Workup: Separate phases. Wash organic layer with brine.[2]

  • Checkpoint: Analyze via LC-MS. You should see the mono-Cbz peak. If bis-Cbz is present (>5%), purify via column chromatography (MeOH/DCM) before proceeding.

Step 2: N1-tert-Butoxycarbonylation

Objective: Force the Boc group onto the hindered N1 position.

Reagents:

  • (S)-4-Cbz-2-methylpiperazine (Intermediate from Step 1)[3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

  • Base: TEA or DIPEA (1.5 equiv)

  • Solvent: DCM or Dioxane.

Procedure:

  • Dissolve the Step 1 intermediate in DCM.

  • Add TEA/DIPEA.

  • Add Boc₂O.

  • Forcing Conditions: Due to the C2-methyl steric clash, N1 is sluggish. Stir at RT for 12-24h . If conversion is <90% by TLC, heat to 40°C .

  • Workup: Wash with mild acid (5% citric acid) to remove unreacted amine, then saturated NaHCO₃.

Part 2: Visualizing the Logic (Decision Trees)

The following diagram illustrates the reaction pathway and the consequences of incorrect reagent ordering.

ReactionLogic Start (S)-2-Methylpiperazine (Starting Material) Step1_Cbz Add Cbz-Cl (0°C) (Kinetic Control) Start->Step1_Cbz Correct Sequence Step1_Boc Add Boc2O First Start->Step1_Boc Incorrect Sequence Inter_4Cbz Intermediate: (S)-4-Cbz-2-methylpiperazine Step1_Cbz->Inter_4Cbz N4 reacts fast Step2_Boc Add Boc2O (RT/Heat) (Thermodynamic Push) Inter_4Cbz->Step2_Boc Target TARGET: (S)-1-Boc-4-Cbz-2-methylpiperazine Step2_Boc->Target Inter_4Boc Intermediate: (S)-4-Boc-2-methylpiperazine Step1_Boc->Inter_4Boc N4 reacts fast Step2_Cbz Add Cbz-Cl Inter_4Boc->Step2_Cbz Wrong_Target WRONG ISOMER: (S)-1-Cbz-4-Boc-2-methylpiperazine Step2_Cbz->Wrong_Target

Caption: Figure 1. Regioselectivity Flowchart. The N4 nitrogen is kinetically superior. The order of reagent addition determines the final substitution pattern.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing significant formation of 1,4-bis-Cbz-2-methylpiperazine. How do I stop this?

  • Diagnosis: This is a classic stoichiometry issue. N4 reacts first, but if local concentrations of Cbz-Cl are high, N1 will eventually react.

  • Solution:

    • Reduce Equivalents: Use 0.90 – 0.95 eq of Cbz-Cl relative to the piperazine. It is better to have unreacted starting material (easy to wash out with water) than bis-protected byproduct (hard to separate).

    • Switch Reagent: Replace Cbz-Cl with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).[4] Cbz-OSu is less reactive and more selective for the unhindered amine.

    • Temperature: Ensure the reaction stays at 0°C or even -10°C during addition.

Q2: The Boc protection on N1 (Step 2) is stalling at 60% conversion.

  • Diagnosis: The C2-methyl group creates a "steric wall" protecting N1.

  • Solution:

    • Heat: Increase temperature to 40-50°C (DCM reflux or switch to THF).

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This creates a reactive acyl-pyridinium intermediate that transfers the Boc group more effectively to hindered amines.

    • Excess Reagent: Increase Boc₂O to 2.0 equivalents.

Q3: How do I confirm I have the correct regioisomer?

  • Analysis:

    • NMR: In 1-Boc-4-Cbz, the Boc signal (singlet ~1.4 ppm) will show broadening or rotameric splitting typical of hindered amides. The C2-H proton (chiral center) will shift downfield significantly compared to the starting material due to the adjacent Boc group.

    • NOESY: Look for NOE correlations between the Boc methyls and the C2-Methyl group. If the Boc is on N4 (wrong isomer), the spatial distance to the C2-Methyl is too great for a strong NOE signal.

Q4: Is racemization a risk?

  • Risk Assessment: Low. Acylation of secondary amines does not typically involve the chiral center.

  • Exception: If you use strong bases (like NaH) or very high heat (>80°C), you risk deprotonating the C2 position. Stick to organic bases (TEA/DIPEA) or inorganic carbonates (NaHCO₃/K₂CO₃) to maintain enantiomeric integrity.

Part 4: Data & Reagent Comparison

ParameterN4-Protection (Step 1)N1-Protection (Step 2)
Target Nitrogen N4 (Distal, Unhindered)N1 (Proximal, Hindered)
Preferred Reagent Cbz-Cl or Cbz-OSuBoc₂O
Stoichiometry 0.95 equiv (Deficit)1.5 - 2.0 equiv (Excess)
Temperature 0°C (Kinetic Control)RT to 50°C (Thermodynamic Forcing)
Major Side Product Bis-Cbz (if uncontrolled)Unreacted Intermediate
Purification Acid/Base ExtractionSilica Gel Chromatography

References

  • Regioselective Protection of 2-Methylpiperazine

    • Source: BenchChem Technical Guides.
    • Context: Confirms N4 is the kinetically favored site for acylation due to lack of steric hindrance
    • URL:

  • Synthesis of (S)-4-N-Boc-2-methylpiperazine (Comparative)

    • Source: GuideChem / ChemicalBook Protocols.
    • Context: Demonstrates that adding Boc₂O first yields the N4-Boc product, validating that the "Reverse Addition" strategy is required for the user's target (1-Boc-4-Cbz).
    • URL:

  • Cbz Protection Mechanisms & Orthogonality

    • Source: Total Synthesis (Common Protecting Groups).
    • Context: Details the stability of Cbz groups under basic conditions used for subsequent Boc protection.
    • URL:

  • General Piperazine Functionalization

    • Source: N
    • Context: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines" – discusses the statistical distribution of mono- vs di-substituted products.
    • URL:

Sources

Side reactions in the synthesis of N-Boc-N-Cbz protected piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-PIPER-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Asymmetric" Challenge

You are likely here because you need a piperazine linker with orthogonal protection: one amine blocked by Boc (acid-labile) and the other by Cbz (hydrogenolysis-labile).

While the target molecule (1-N-Boc-4-N-Cbz-piperazine) looks simple, the synthesis is a classic exercise in statistical probability vs. kinetic control . The symmetry of piperazine means that without strict control, your reaction vessel becomes a "soup" of three species:

  • Unreacted Piperazine (Starting Material)[1]

  • Mono-protected Piperazine (Desired Intermediate)

  • Bis-protected Piperazine (The "Side Reaction" Sink)[1]

This guide prioritizes the Boc-First Strategy (Piperazine


 Mono-Boc 

Boc-Cbz), as

is easier to manipulate in aqueous/organic biphasic systems than Cbz-Cl.

Module 1: The Mono-Protection Bottleneck (Step 1)

Critical Side Reaction: Bis-Boc Formation

The Problem: You added 1 equivalent of


 to piperazine, but 25-30% of your product is the useless Bis-Boc-piperazine.
The Cause:  The secondary amine of the mono-Boc product is still nucleophilic.[1] In a standard mixture, once a mono-Boc molecule forms, it competes with free piperazine for the remaining 

.[1]
Troubleshooting Protocol: pH-Controlled Selective Acylation

Do not rely on stoichiometry alone. Use pH to "deactivate" the product as it forms.[1]

The Logic:

  • 
     of Piperazine 
    
    
    
    9.8 (first amine) and 5.6 (second amine).[1]
  • By maintaining the pH around 4.5–5.0, the starting piperazine exists largely as a mono-cation (reactive at one end), while the mono-Boc product (which is less basic) becomes protonated at its remaining amine, protecting it from further reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve Piperazine (1.0 equiv) in water/methanol (1:1).

  • Acidification: Add HCl or Acetic Acid until pH reaches ~4.5 (use a pH meter, not paper).

  • Addition: Add

    
     (1.1 equiv) in methanol dropwise over 1 hour.
    
  • Reaction: Stir for 4–6 hours. The pH may drop; readjust with dilute NaOH if it falls below 3.5.[1]

  • Workup (The "Self-Validating" Step):

    • Wash 1: Extract the acidic aqueous layer with Diethyl Ether.[1]

      • Result:Bis-Boc piperazine (non-basic) moves into the Ether.[1] Mono-Boc (protonated) stays in the water.[1]

    • Basify: Adjust aqueous layer to pH > 11 using NaOH.[1]

    • Wash 2:[1][2] Extract with Dichloromethane (DCM).[1][3][4]

      • Result:Mono-Boc piperazine (now neutral) moves into DCM. Unreacted piperazine stays in the water.[1]

Visualizing the Pathway

ReactionPathway Pip Piperazine (Starting Material) Mono Mono-Boc Piperazine (Target Intermediate) Pip->Mono + Boc2O (pH ~4.5 favors this) Bis Bis-Boc Piperazine (Major Impurity) Mono->Bis + Boc2O (If pH > 8 or excess reagent) Final N-Boc-N-Cbz Piperazine (Final Product) Mono->Final + Cbz-Cl + Base (Step 2) Bis->Mono Impossible to revert (Must remove via extraction)

Caption: Kinetic competition in Step 1. Controlling pH suppresses the Mono


 Bis transition.[1]

Module 2: The Second Protection (Step 2)

Critical Side Reaction: Hydrolysis of Cbz-Cl

The Problem: You added 1.0 equiv of Benzyl Chloroformate (


), but the reaction stalled, and you still have unreacted Mono-Boc.
The Cause: 

is highly moisture-sensitive. In the presence of water (from the solvent or wet reagents) and base, it hydrolyzes to Benzyl Alcohol and

faster than it reacts with the amine.[1]

The Fix:

  • Dry Solvents: Use anhydrous DCM or THF.[1]

  • Low Temperature: Run the addition at 0°C. Hydrolysis is faster at room temperature.[1]

  • Excess Reagent: It is standard to use 1.2–1.5 equiv of

    
     to account for "sacrificial" hydrolysis.[1]
    
FAQ: "My NMR shows double peaks. Is it impure?"

Issue: The proton NMR of N-Boc-N-Cbz piperazine often shows split signals or broad humps for the piperazine ring protons (


).
Diagnosis:  This is usually Rotamerism , not impurity.[1] The 

bonds (both Boc and Cbz) have restricted rotation (partial double bond character).[1] This creates cis/trans conformers that interconvert slowly on the NMR timescale.[1] Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

). The peaks should coalesce into sharp singlets/triplets.[1]

Module 3: Troubleshooting Guide (Symptom/Solution)

SymptomProbable CauseCorrective Action
High Bis-Boc yield (>30%) pH too high (>7) during Step 1 addition.Use the Hydrohalide Salt Method : Convert piperazine to Piperazine

HCl before adding

[1].[1]
Low Yield in Step 2

quality is poor (hydrolyzed).[1]
Check

bottle. If it smells strongly of benzaldehyde/alcohol or has white crust, distill it or buy fresh.[1]
Product is an oil that won't crystallize Residual solvent or rotameric mix.[1]1. Dry under high vacuum for 24h.2. Triturate with cold Hexanes/Pentane to induce precipitation.[1]
"Gummy" precipitate in Step 2 Amine hydrochloride salts crashing out.[1]Ensure sufficient base (

or

) is present to scavenge HCl.[1] Add water to dissolve salts if using a biphasic mix.[1]

Module 4: Validated Experimental Protocol

Objective: Synthesis of 1-Boc-4-Cbz-piperazine (10 mmol scale).

Step 1: Selective Mono-Boc Protection
  • Dissolve Piperazine (1.72 g, 20 mmol, 2.0 equiv ) in

    
     (40 mL). Note: Excess piperazine acts as a statistical buffer.
    
  • Cool to 0°C.

  • Dissolve

    
      (2.18 g, 10 mmol, 1.0 equiv ) in 
    
    
    
    (10 mL) and add dropwise over 30 mins.
  • Stir at RT for 12 h.

  • Workup: Wash organic layer with water (

    
     mL).[1]
    
    • Why? Excess piperazine is highly water-soluble and washes away.[1] Mono-Boc and Bis-Boc stay in DCM.

    • Refinement: If Bis-Boc is high, extract the organic layer with 1M Citric Acid.[1] Mono-Boc moves to aqueous phase; Bis-Boc stays in DCM. Basify aqueous phase and extract back to DCM.[1][4]

Step 2: Cbz Protection[1][5]
  • Take the Mono-Boc piperazine (assume 10 mmol) in dry DCM (30 mL).

  • Add Triethylamine (

    
    ) (2.1 mL, 15 mmol).
    
  • Cool to 0°C.

  • Add Benzyl Chloroformate (

    
    )  (1.87 g, 11 mmol) dropwise.
    
  • Stir 0°C

    
     RT for 4 hours.
    
  • Quench: Add saturated

    
    .[1][5]
    
  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

References

  • BenchChem. (2025).[1][3][6][5] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from [1]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][7] Molecular iodine-catalyzed facile procedure for N-Boc protection of amines. The Journal of Organic Chemistry, 71(21), 8283-8286.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Cbz/Boc stability).

  • CymitQuimica. (n.d.).[1] N-BOC-Piperazine Properties and Solubility. Retrieved from [1]

Sources

Technical Support Center: (S)-1-Boc-4-Cbz-2-Methylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving (S)-1-Boc-4-Cbz-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Introduction

(S)-1-Boc-4-Cbz-2-methylpiperazine is a valuable chiral intermediate in medicinal chemistry, prized for its role in constructing complex molecular architectures. The orthogonal nature of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective deprotection and functionalization at the N1 and N4 positions of the piperazine ring.[1] However, the steric hindrance introduced by the methyl group at the C2 position, combined with the distinct lability of the two protecting groups, can present several synthetic challenges. This guide aims to address these issues head-on, providing you with the insights needed to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis and manipulation of (S)-1-Boc-4-Cbz-2-methylpiperazine and its derivatives.

Issue 1: Incomplete or Slow Boc Deprotection

Question: I am trying to selectively remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or does not go to completion. What could be the cause, and how can I resolve this?

Answer:

Incomplete Boc deprotection is a common hurdle. Several factors can contribute to this issue:

  • Insufficient Acid: The basic nitrogen atoms on the piperazine ring can neutralize the acid, necessitating a larger excess than typically used for other substrates.[2]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity, thereby slowing down the deprotection process.[2]

  • Steric Hindrance: The methyl group at the C2 position can sterically encumber the N1-Boc group, making it less accessible to the acidic reagent.

Recommended Solutions:

  • Increase Acid Stoichiometry: Gradually increase the equivalents of TFA. It's advisable to start with 4-5 equivalents and monitor the reaction by TLC or LC-MS before adding more. A common and effective alternative is using 4M HCl in dioxane.[3]

  • Ensure Anhydrous Conditions: Use a fresh, sealed bottle of TFA. If you suspect water contamination, consider using a freshly opened bottle or distilling the TFA.

  • Optimize Reaction Conditions: While many Boc deprotections are performed at room temperature, gently heating the reaction mixture to 30-40°C can sometimes overcome the activation energy barrier without compromising the Cbz group.[2]

  • Alternative Reagents: For substrates with other acid-sensitive functional groups, consider milder deprotection methods such as using trimethylsilyl iodide (TMSI) in the presence of a solid bicarbonate base to maintain neutral pH.[3]

Issue 2: Unwanted Cbz Group Cleavage During Boc Deprotection

Question: While attempting to remove the Boc group with strong acid, I am observing significant cleavage of the Cbz group as well. How can I improve the selectivity?

Answer:

While the Cbz group is generally stable to acidic conditions used for Boc removal, harsh conditions can lead to its cleavage.[4] This is particularly true with prolonged reaction times or high concentrations of strong acids like HBr or excess HCl.[4]

Recommended Solutions:

  • Milder Acidic Conditions: Switch from TFA to a less aggressive acid. For instance, using 4M HCl in an aprotic solvent like dioxane often provides a good balance of reactivity for Boc removal while preserving the Cbz group.[3] Monitoring the reaction closely and stopping it as soon as the starting material is consumed is crucial.

  • Careful Control of Equivalents and Temperature: Use the minimum amount of acid required for complete Boc deprotection and maintain the reaction at a lower temperature (e.g., 0°C to room temperature).

  • Lewis Acids: Certain Lewis acids can offer milder conditions for Boc deprotection. For example, cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, and similar selectivity might be achievable.[5]

Issue 3: Low Yield in Amide Coupling Reactions at the N4-Position (after Boc deprotection)

Question: After successfully removing the Boc group, I am struggling with low yields in the subsequent amide coupling reaction at the newly freed N1-position. What are the likely causes and solutions?

Answer:

Low yields in amide coupling reactions with the deprotected (S)-2-methylpiperazine moiety can often be attributed to the steric hindrance imposed by the adjacent methyl group.

  • Steric Hindrance: The methyl group at the C2 position can significantly impede the approach of the activated carboxylic acid to the N1 nitrogen.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be efficient enough to overcome the steric barrier.

  • Base Equivalency: Insufficient or an inappropriate base can lead to poor activation of the carboxylic acid or incomplete neutralization of the HCl salt of the piperazine.

Recommended Solutions:

  • Utilize High-Efficiency Coupling Reagents: For sterically hindered couplings, more potent reagents are often necessary. Consider using uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, which are known for their high efficiency and ability to minimize racemization.[6]

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions. Ensure at least two equivalents of the base are used if starting from the hydrochloride salt of the piperazine.

  • Reaction Conditions: Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve the reaction rate and yield. However, this should be done cautiously to avoid side reactions.

  • In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[7]

Coupling Reagent ClassExamplesKey Advantages for Hindered Systems
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency and fast reaction times.[6]
Phosphonium Salts PyBOPHigh coupling efficiency with a low risk of racemization.[6]
Carbodiimides EDC, DIC (with additives)Cost-effective; additives like HOBt or Oxyma are crucial to mitigate racemization.[6]
Issue 4: Difficulty in Purifying the Final Product

Question: My reaction seems to be successful, but I am facing challenges in purifying the final piperazine-containing compound. What are the best practices for purification?

Answer:

The purification of piperazine derivatives can be complicated by their basicity and polarity.

  • High Polarity: The presence of two nitrogen atoms makes these compounds highly polar, which can lead to issues with chromatographic separation, such as streaking on silica gel.[8]

  • Formation of Salts: The basic nature of the piperazine can lead to the formation of salts with acidic impurities or even CO2 from the atmosphere, complicating purification.

Recommended Solutions:

  • Acid-Base Extraction: A carefully performed aqueous workup with acidic and basic washes can remove many impurities. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the desired product and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product re-extracted into an organic solvent.[9]

  • Chromatography on Neutral or Basic Alumina: If silica gel chromatography is problematic due to the basicity of the compound, consider using neutral or basic alumina as the stationary phase.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Sometimes, forming a salt (e.g., hydrochloride or citrate) can facilitate crystallization and purification.[10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in the context of (S)-1-Boc-4-Cbz-2-methylpiperazine?

A1: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others.[1][11] In this case, the Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenation.[12] This allows for sequential functionalization of the two nitrogen atoms in the piperazine ring.

Orthogonal_Deprotection Start (S)-1-Boc-4-Cbz-2-methylpiperazine Boc_Deprotected (S)-4-Cbz-2-methylpiperazine Start->Boc_Deprotected Acid (e.g., TFA, HCl) Cbz_Deprotected (S)-1-Boc-2-methylpiperazine Start->Cbz_Deprotected Hydrogenolysis (H2, Pd/C) Functionalized_N1 Functionalization at N1 Boc_Deprotected->Functionalized_N1 Coupling Reaction Functionalized_N4 Functionalization at N4 Cbz_Deprotected->Functionalized_N4 Coupling Reaction

Caption: Orthogonal deprotection strategy for (S)-1-Boc-4-Cbz-2-methylpiperazine.

Q2: How should I store (S)-1-Boc-4-Cbz-2-methylpiperazine?

A2: It is typically a solid that should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[13][14] Some piperazine derivatives can be hygroscopic, so storage in a desiccator is recommended.[8]

Q3: Can I perform Cbz deprotection in the presence of a Boc group?

A3: Yes, the Cbz group can be selectively removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) in the presence of a Boc group.[4][12] The Boc group is stable under these conditions.

Cbz_Deprotection_Workflow cluster_reaction Cbz Deprotection Protocol Start Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine in a suitable solvent (e.g., MeOH, EtOH) Add_Catalyst Add Pd/C catalyst (5-10 mol%) Start->Add_Catalyst Hydrogenation Stir under H2 atmosphere (balloon or Parr shaker) Add_Catalyst->Hydrogenation Monitor Monitor reaction by TLC/LC-MS Hydrogenation->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Reaction Complete Concentrate Concentrate the filtrate in vacuo Filter->Concentrate Product Obtain (S)-1-Boc-2-methylpiperazine Concentrate->Product

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Experimental Protocols

Protocol 1: Selective Boc Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve (S)-1-Boc-4-Cbz-2-methylpiperazine (1.0 eq) in a minimal amount of a co-solvent like dichloromethane (DCM) if necessary.

  • Reaction: Cool the solution to 0°C in an ice bath. Add 4M HCl in dioxane (4-5 eq) dropwise.

  • Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Neutralization and Extraction: Dissolve the resulting solid in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is > 8. Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-Cbz-2-methylpiperazine.[15]

Protocol 2: Amide Coupling with a Sterically Hindered Piperazine using HATU
  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous aprotic solvent such as DMF or DCM. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of the deprotected piperazine (e.g., (S)-4-Cbz-2-methylpiperazine, 1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Gentle heating may be required for particularly challenging substrates.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4).
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • MDPI. (2021, October 8).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(28), 5150-5157.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3331-3336.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 43(45), 17541-17552.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • National Institutes of Health. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115.
  • National Institutes of Health. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Beilstein-Institut. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 13, 1346-1360.
  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-1-Boc-4-cbz-2-piperazine carboxylate methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-Boc-3-methylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • White Rose eTheses Online. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
  • National Institutes of Health. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(9), 5547-5553.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of (S)-1-Boc-4-Cbz-2-Methylpiperazine, a key chiral building block in modern drug discovery. The narrative moves beyond simple protocols to explain the underlying scientific rationale, ensuring that each analytical step is part of a self-validating workflow. Our focus is on establishing identity, purity, and stereochemical integrity—the three pillars of quality for any chiral intermediate.

The Analytical Imperative for a Chiral Building Block

(S)-1-Boc-4-Cbz-2-Methylpiperazine is a differentially protected chiral piperazine derivative. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups offer orthogonal deprotection strategies, making this molecule a versatile scaffold in the synthesis of complex pharmaceutical agents.[1] The stereocenter at the C-2 position is critical; often, only one enantiomer provides the desired biological activity, while the other may be inactive or even contribute to off-target toxicity. Consequently, a multi-faceted analytical approach is not just recommended, but essential for quality control and regulatory compliance. This guide outlines a logical workflow, from initial structural confirmation to the critical assessment of enantiomeric purity.

Structural Elucidation and Identity Confirmation

The first step in characterizing a new batch of (S)-1-Boc-4-Cbz-2-Methylpiperazine is to unequivocally confirm its chemical structure and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are necessary for a complete assignment.

Expertise & Causality: We utilize ¹H NMR to confirm the presence and connectivity of protons and ¹³C NMR to identify all unique carbon environments. The distinct chemical shifts of the Boc and Cbz protecting groups, alongside the signals from the methylpiperazine core, create a unique spectral fingerprint. For instance, the nine equivalent protons of the tert-butyl group on the Boc moiety typically appear as a sharp singlet around 1.4-1.5 ppm, serving as an excellent internal diagnostic peak.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this type of molecule.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Data Interpretation: The expected spectral features provide a robust validation of the structure.

Technique Expected Observations for (S)-1-Boc-4-Cbz-2-Methylpiperazine Rationale
¹H NMR ~7.3-7.4 ppm (m, 5H): Aromatic protons of the Cbz group.The phenyl ring is a key component of the Cbz protector.
~5.1-5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the Cbz group.These protons are adjacent to the phenyl ring and the carbamate oxygen.
~4.0-4.5 ppm (m, 1H): Methine proton at the C-2 chiral center.The chemical shift is influenced by the adjacent methyl group and nitrogen atoms.
~2.8-3.8 ppm (m, 6H): Piperazine ring protons.These protons exhibit complex splitting patterns due to their diastereotopic nature.
~1.4-1.5 ppm (s, 9H): tert-butyl protons of the Boc group.[2]A characteristic sharp singlet for the nine equivalent protons.
~1.2-1.3 ppm (d, 3H): Methyl protons at the C-2 position.Appears as a doublet due to coupling with the adjacent methine proton.
¹³C NMR ~155 ppm: Carbonyl carbon of the Boc group.Carbamate carbonyls typically resonate in this region.[2]
~154 ppm: Carbonyl carbon of the Cbz group.Similar to the Boc carbonyl.
~127-136 ppm: Aromatic carbons of the Cbz group.Multiple signals corresponding to the carbons of the phenyl ring.
~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).[2]A distinct downfield signal characteristic of this carbon.
~67 ppm: Methylene carbon of the Cbz group (-OCH₂-).The carbon is deshielded by the adjacent oxygen atom.
~40-55 ppm: Piperazine ring carbons.Four distinct signals are expected for the piperazine ring carbons.
~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).[2]A strong signal for the three equivalent methyl carbons.
~15 ppm: Methyl carbon at the C-2 position.The upfield signal is typical for an alkyl group.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a crucial piece of confirmatory evidence. Electrospray Ionization (ESI) is an ideal technique for this molecule as it is a soft ionization method that typically keeps the parent molecule intact.

Trustworthiness: The protocol is self-validating by confirming the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can further enhance trust by providing an exact mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS (ESI-TOF or ESI-QTOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an HPLC system.

  • Ionization: Utilize ESI in positive ion mode. This is because the two nitrogen atoms in the piperazine ring are readily protonated.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of C₁₈H₂₆N₂O₄ is 334.19. Therefore, the expected [M+H]⁺ peak will be at m/z 335.20.

.dot

Figure 1: Structural Confirmation Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Data Data Interpretation node_nmr_h ¹H NMR node_conn Connectivity & Functional Groups node_nmr_h->node_conn node_nmr_c ¹³C NMR node_nmr_c->node_conn node_ms LC-MS (ESI) node_mw Molecular Weight & Formula node_ms->node_mw node_confirm Identity Confirmed node_conn->node_confirm node_mw->node_confirm node_sample Sample: (S)-1-Boc-4-Cbz-2-Methylpiperazine node_sample->node_nmr_h node_sample->node_nmr_c node_sample->node_ms

Caption: Workflow for structural confirmation of the target molecule. .dot

Purity and Enantiomeric Integrity Assessment

Once the structure is confirmed, the next critical step is to assess its chemical and stereochemical purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task. We will discuss two distinct HPLC methods: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity

This technique separates the target compound from any impurities, such as starting materials, by-products, or degradation products.

Expertise & Causality: A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar organic molecules like our target compound. The Boc and Cbz groups provide sufficient hydrophobicity. A mobile phase gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities. The presence of the phenyl ring in the Cbz group provides a strong chromophore, making UV detection highly sensitive and reliable.[3]

Experimental Protocol: RP-HPLC-UV

  • System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Acetonitrile

  • Gradient Program: A typical gradient might be: 50% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (for the phenyl ring of the Cbz group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component.

Chiral HPLC for Enantiomeric Purity

This is arguably the most important analytical test for this molecule. It specifically separates the (S)-enantiomer from its mirror image, the (R)-enantiomer, allowing for the determination of the enantiomeric excess (ee).

Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are highly effective for a broad range of compounds.[4] The separation mechanism involves transient, stereoselective interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase. An isocratic mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is used to fine-tune these interactions and achieve baseline separation.[5]

Experimental Protocol: Chiral HPLC-UV

  • System: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. To identify the peaks, an injection of a racemic standard (a 50:50 mixture of (S) and (R) enantiomers) is required. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

.dot

Figure 2: Purity Analysis Workflow cluster_HPLC HPLC Analysis cluster_Results Purity Assessment node_rp Reversed-Phase HPLC (C18 Column) node_chem Chemical Purity (%) node_rp->node_chem node_chiral Chiral HPLC (Chiralpak Column) node_enant Enantiomeric Excess (ee %) node_chiral->node_enant node_final Quality Assessment Complete node_chem->node_final node_enant->node_final node_confirmed Identity-Confirmed Sample node_confirmed->node_rp node_confirmed->node_chiral

Caption: Workflow for purity and enantiomeric excess determination. .dot

Comparison of Analytical Techniques

Each technique provides a unique and complementary piece of information. A comprehensive characterization relies on the intelligent application of all of them.

Technique Primary Purpose Strengths Limitations Relevance to Target Molecule
¹H & ¹³C NMR Structural ElucidationProvides detailed structural and connectivity data. Non-destructive.Relatively low sensitivity. Requires pure sample for clear spectra.Essential. Confirms the core structure, the presence of both protecting groups, and the methyl substitution.
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity. Provides molecular formula with HRMS.Provides little to no stereochemical information. Isomers are often indistinguishable.Essential. Confirms the molecular weight, providing orthogonal validation to NMR data.
RP-HPLC-UV Chemical Purity AssessmentHigh resolution for separating impurities. Quantitative. Robust and widely available.[3]Does not separate enantiomers. Requires a chromophore for UV detection.Essential. Quantifies process-related impurities and degradation products.
Chiral HPLC-UV Enantiomeric PurityThe only reliable method to separate and quantify enantiomers.[5]Requires specialized, expensive columns. Method development can be challenging.Absolutely Critical. Determines the enantiomeric excess, the most important quality attribute for a chiral molecule.
FTIR Functional Group IdentificationFast and simple. Good for identifying key functional groups.Provides limited structural information. Not suitable for quantification of mixtures.Supportive. Can quickly confirm the presence of carbonyls (C=O) from the Boc/Cbz groups and C-H bonds.

Conclusion

The analytical characterization of (S)-1-Boc-4-Cbz-2-Methylpiperazine is a clear example of a holistic, multi-technique approach. It begins with the foundational confirmation of structure and molecular weight using NMR and MS. This is followed by a rigorous assessment of chemical purity via RP-HPLC and, most critically, the determination of enantiomeric integrity using chiral HPLC. By understanding the strengths and purposes of each technique, researchers and drug development professionals can establish a robust, self-validating analytical workflow. This ensures that this valuable chiral building block meets the stringent quality standards required for the synthesis of next-generation therapeutics.

References

  • Long, J. et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]

  • Ley, S. V. et al. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. Available at: [Link]

  • Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Firth, J. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • O'Brien, P. et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kral, V. et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure. Available at: [Link]

  • Zhong, D. et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Yilmaz, I. et al. (2013). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Gadzała-Kopciuch, R. et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Kumar, P. S. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • SpectraBase. 1-Boc-piperazine. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2016). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Available at: [Link]

  • ResearchGate. (2011). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link]

Sources

Determination of Enantiomeric Excess for (S)-1-Boc-4-Cbz-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the determination of enantiomeric excess (ee) for (S)-1-Boc-4-Cbz-2-Methylpiperazine (also known as 1-tert-butyl 4-benzyl 2-methylpiperazine-1,4-dicarboxylate).

This molecule is a fully protected, lipophilic intermediate with a single chiral center at the C2 position. Because both nitrogen atoms are protected as carbamates (Boc and Cbz), the molecule lacks strong hydrogen bond donors (like -NH or -OH), which dictates specific analytical strategies.

Part 1: Strategic Overview & Method Selection

For this specific lipophilic intermediate, Chiral HPLC is the industry "Gold Standard" due to the bulky protecting groups (Boc/Cbz) that provide excellent steric handles for polysaccharide-based stationary phases. Supercritical Fluid Chromatography (SFC) is the superior high-throughput alternative. NMR with Shift Reagents is a viable rapid-screen alternative but offers lower precision.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity and throughput requirements.

Part 2: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Principle: The bulky Boc and Cbz groups interact sterically with the helical grooves of amylose or cellulose tris(phenylcarbamate) stationary phases. This method is self-validating if a racemate is available.

1. Recommended Conditions
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The AD/IA phases are historically most effective for N-protected heterocycles.

    • Alternative: Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) is a strong secondary choice if AD fails.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

    • Note: Since the molecule is fully protected (neutral), acidic or basic additives (TFA/DEA) are generally not required but can be added (0.1% DEA) if peak tailing occurs due to silica interactions.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption) or 254 nm (Cbz aromatic ring). 254 nm is preferred for stability.

  • Temperature: 25°C.

2. Experimental Workflow
  • Racemate Preparation: Mix equal amounts of (S)-enantiomer and (R)-enantiomer (or use a chemically racemized sample) to establish separation factors (

    
    ) and resolution (
    
    
    
    ).
  • Sample Dissolution: Dissolve ~1 mg of sample in 1 mL of the mobile phase (Hexane/IPA).

  • Injection: Inject 5–10 µL.

  • Calculation:

    
    
    
3. Troubleshooting
  • No Separation: Switch to Chiralcel OD-H (Cellulose based). The different backbone twist often resolves isomers that amylose misses.

  • Broad Peaks: Reduce IPA concentration to 2-3% to increase retention and theoretical plates.

Method B: Chiral SFC (High Throughput & Green)

Principle: Supercritical CO2 has low viscosity and high diffusivity, allowing for 3-5x faster separations than HPLC. This is the preferred method for industrial process control.

1. Recommended Conditions
  • Column: Chiralpak IG or Chiralpak AD-H (3-5 µm).

    • Why: The IG column (immobilized amylose) allows for a wider range of co-solvents (like DCM/THF) which solubilize lipophilic protected piperazines better than alcohols alone.

  • Mobile Phase: CO2 (80-90%) / Methanol or Ethanol (10-20%).

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40°C.

  • Flow Rate: 2.0 - 4.0 mL/min.

2. Advantages over HPLC
  • Speed: Analysis time < 5 minutes.

  • Solubility: The lipophilic nature of the Boc/Cbz groups makes this molecule highly soluble in supercritical CO2/MeOH mixtures.

Method C: 1H NMR with Chiral Shift Reagents (LSR)

Principle: The molecule has no acidic protons for Mosher's ester analysis. Therefore, you must use Lanthanide Shift Reagents (LSR) like Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The Europium coordinates with the carbonyl oxygens of the Boc or Cbz groups, inducing a pseudocontact shift that differs for the (S) and (R) enantiomers.

1. Protocol
  • Solvent: Use Benzene-d6 or CDCl3 (Benzene-d6 often provides better separation of signals).

  • Sample Prep: Dissolve 10 mg of substrate in 0.6 mL solvent.

  • Titration: Record the standard 1H NMR. Add Eu(hfc)3 in 0.1 equivalent increments (up to 0.5 eq).

  • Observation: Monitor the Boc-tert-butyl singlet (~1.4 ppm) or the C2-Methyl doublet . These sharp signals will split into two distinct peaks (one for R, one for S) as the reagent is added.

  • Calculation: Integrate the split peaks to determine the ratio.

  • Warning: Broadening of lines often occurs. This method is accurate to ~2-5% ee, whereas HPLC is accurate to <0.5% ee.

Part 3: Comparative Analysis

FeatureChiral HPLC (Method A)Chiral SFC (Method B)NMR + Eu(hfc)3 (Method C)
Precision High (>99.5% accuracy)High (>99.5% accuracy)Moderate (~95-98% accuracy)
Throughput 15-30 min/run3-8 min/run15-30 min/sample
Cost/Run Moderate (Solvents)Low (CO2 is cheap)High (Shift reagents are expensive)
Development Moderate (Column screening)ModerateFast (Titration)
Suitability Best for QC/Release Best for Process Checks Best for Early R&D/Screening

Part 4: References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H, AD." Daicel Corporation. Accessed 2024.[1][2][3] Link

    • Source for polysaccharide column specifications and mobile phase compatibility.

  • Sigma-Aldrich. "(S)-1-N-Boc-2-methylpiperazine Product Specification." Merck KGaA. Link

    • Reference for physical properties of the core scaffold.

  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-Interscience, 2007.

    • Authoritative text on using Lanthanide Shift Reagents (Eu(hfc)3) for carbamates.

  • Shimadzu Application News. "High Speed Chiral Analysis by SFC." Shimadzu Corporation, Vol. L495. Link

    • Supporting data for SFC throughput advantages for pharmaceutical intermediates.

  • Patent WO2024108116A1. "LRRK2 Inhibitors and Uses Thereof." Google Patents. Link

    • Describes the separation of the analogous intermediate "benzyl 2-methylpiperazine-1-carboxylate" using Chiralpak AS.

Sources

×

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(S)-1-Boc-4-Cbz-2-Methylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.